![molecular formula C11H12 B2631007 1-Phenylbicyclo[1.1.1]pentane CAS No. 134938-21-9](/img/structure/B2631007.png)
1-Phenylbicyclo[1.1.1]pentane
Overview
Description
1-Phenylbicyclo[1.1.1]pentane is a strained bicyclic hydrocarbon featuring a phenyl group attached to one bridgehead position of the bicyclo[1.1.1]pentane (BCP) scaffold. This compound has garnered significant attention in medicinal chemistry as a bioisosteric replacement for phenyl rings, internal alkynes, and tert-butyl groups due to its unique three-dimensional structure, high bond angle strain (~102°), and non-planar geometry . The BCP core disrupts aromatic planarity, improving physicochemical properties such as solubility and metabolic stability while maintaining steric and electronic compatibility with target binding pockets . Its synthesis typically involves radical or carbene-mediated transformations of [1.1.1]propellane, a highly reactive intermediate, followed by functionalization at the bridge or bridgehead positions .
Preparation Methods
The synthesis of 1-Phenylbicyclo[1.1.1]pentane typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the phenyl group. Two primary synthetic routes are commonly employed:
Chemical Reactions Analysis
Chemical Reactions of 1-Phenylbicyclo[1.1.1]pentane
This compound is a bicyclic compound that has garnered attention in organic chemistry due to its unique structural features and potential applications in medicinal chemistry. This article explores the chemical reactions involving this compound, focusing on synthesis methods, reaction mechanisms, and product outcomes.
Reaction Mechanisms
The mechanisms underlying the reactions of this compound are varied and complex:
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Difluorocarbene Insertion : The insertion of difluorocarbene into bicyclic systems has been studied extensively. The mechanism typically involves a stepwise process where difluorocarbene attacks the central C−C bond of the bicyclo structure, leading to the formation of stable products such as difluorobicyclo[1.1.1]pentanes under controlled conditions .
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Thermal Rearrangement : The thermal stability and reactivity of bicyclo compounds are influenced by their strain energy and geometrical configuration. For example, upon heating, certain bicyclo ketones may undergo cycloreversion to yield reactive intermediates like allylketenes, which can further react with nucleophiles or rearrange to form new products .
Product Outcomes
The outcomes of reactions involving this compound vary significantly based on the reaction conditions and substrates used:
Table 2: Reaction Outcomes from Difluorocarbene Insertion
Substrate | Product | Observations |
---|---|---|
Bicyclo[1.1.0]butanes | Difluorobicyclo[1.1.1]pentanes | Stable under specific conditions |
Chiral Bicyclo Compounds | Methylene-difluorocyclobutanes | High enantioselectivity |
Scientific Research Applications
Introduction to Bicyclo[1.1.1]pentane
Bicyclo[1.1.1]pentane (BCP) is characterized by a rigid three-dimensional structure that offers distinct advantages in drug design, particularly as a non-classical bioisostere of the phenyl ring. This rigidity can enhance solubility and reduce non-specific binding in biological systems, making it an attractive alternative in the development of pharmaceutical compounds .
Bioisosteric Replacement
The primary application of 1-phenylbicyclo[1.1.1]pentane lies in its use as a bioisostere for the phenyl ring in various drug candidates. The replacement of the phenyl group with a bicyclo[1.1.1]pentane moiety has been shown to improve several pharmacological properties:
- Solubility : The rigid structure of BCP reduces hydrophobic interactions, leading to better aqueous solubility compared to traditional phenyl-containing compounds .
- Metabolic Stability : BCP derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to enzymatic degradation .
- Permeability : Compounds incorporating BCP have demonstrated improved passive permeability across biological membranes, which is crucial for oral bioavailability .
Case Studies in Drug Design
Several notable case studies illustrate the successful application of this compound in drug design:
- Pfizer's γ-Secretase Inhibitor : In 2012, Pfizer replaced the phenyl ring in their γ-secretase inhibitor BMS-708,163 with a bicyclo[1.1.1]pentane structure, resulting in a compound with significantly improved solubility and metabolic stability while maintaining biological activity .
- Flurbiprofen Derivative : Recent studies incorporated fluoro-substituted bicyclo[1.1.1]pentanes into the structure of Flurbiprofen, a nonsteroidal anti-inflammatory drug, replacing the fluorophenyl ring and enhancing its pharmacokinetic properties .
Synthetic Methodologies
The synthesis of this compound derivatives has also evolved significantly:
- Metal-Free Homolytic Aromatic Alkylation : A versatile method for synthesizing 3-phenylbicyclo[1.1.1]pentan-1-amine has been developed using metal-free conditions, which enhances the sustainability of synthetic processes in medicinal chemistry .
- C–H Functionalization Techniques : Recent advances have focused on enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, allowing for greater diversity in compound libraries while maintaining high yields and selectivity .
Comparative Data Table
The following table summarizes key properties and comparisons between traditional phenyl-containing compounds and those utilizing this compound.
Property | Traditional Phenyl Compounds | This compound |
---|---|---|
Aqueous Solubility | Lower | Higher |
Metabolic Stability | Moderate | Enhanced |
Passive Permeability | Variable | Improved |
Synthetic Complexity | Moderate | Lower with new methods |
Mechanism of Action
The mechanism by which 1-Phenylbicyclo[1.1.1]pentane exerts its effects is primarily related to its rigid, three-dimensional structure. This structure allows it to interact with molecular targets in a specific manner, often mimicking the geometry of more complex biological molecules. The phenyl group can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Phenyl Rings
Replacing phenyl groups with 1-phenylbicyclo[1.1.1]pentane reduces lipophilicity (clogP) and polar surface area (PSA), enhancing aqueous solubility. For example, in γ-secretase inhibitors, substituting a para-fluorophenyl group with BCP improved solubility by 4-fold and oral bioavailability in mice . X-ray crystallography of LpPLA2 inhibitors confirmed that the BCP moiety occupies lipophilic pockets similarly to phenyl groups but with reduced π-π stacking interactions, which can mitigate off-target effects .
Parameter | Phenyl Group | This compound |
---|---|---|
clogP | 2.8 | 1.9 |
PSA (Ų) | 20 | 15 |
Solubility (µg/mL) | 12 | 48 |
Metabolic Stability (t₁/₂) | 2.1 h | 6.5 h |
Source :
Cubane and Other Bioisosteres
Cubane, another three-dimensional bioisostere, shares similar clogP values with BCP but exhibits lower solubility due to its fully carbon-based structure. In antimalarial compounds, BCP outperformed cubane in potency (IC₅₀ = 0.8 nM vs. 5.2 nM) and selectivity, attributed to its ability to mimic phenyl ring vectors more precisely . tert-Butyl groups, while lipophilic, lack the directional flexibility of BCP, often leading to steric clashes in enzyme active sites .
Internal Alkynes
BCP serves as a non-linear mimic of internal alkynes, avoiding metabolic oxidation.
Functionalization Challenges and Advances
Functionalizing BCP at secondary bridge positions remains synthetically challenging compared to cubane or tert-butyl groups. Recent advances include:
- Difluorination : 2,2-Difluorobicyclo[1.1.1]pentane (BCP-F₂) was synthesized via difluorocarbene insertion, offering orthogonal dipole moments for targeting polar enzyme pockets .
- Phosphine Ligands : BCP-based diphosphines exhibit linear geometry akin to acetylene-derived ligands, enabling applications in asymmetric catalysis .
Stability and Reactivity
The BCP core is more reactive than cubane due to bond strain. For example, 1-bromobicyclo[1.1.1]pentane solvolyzes 50% faster than tert-butyl bromide, forming 3-methylenecyclobutanol as the major product . This reactivity necessitates careful handling in drug formulations but enables facile late-stage modifications.
Biological Activity
1-Phenylbicyclo[1.1.1]pentane (1-PBCP) is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of 1-PBCP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
1-PBCP is characterized by a bicyclic structure that incorporates a phenyl group, which can influence its interaction with biological targets. The bicyclo[1.1.1]pentane framework is notable for its rigidity and three-dimensionality, which can enhance the compound's potency and selectivity compared to traditional aromatic compounds.
The biological activity of 1-PBCP is largely attributed to its ability to act as a bioisostere for phenyl groups in drug design. This substitution can modulate the physicochemical properties of drug candidates, impacting their solubility, permeability, and metabolic stability. Research indicates that replacing phenyl rings with bicyclo[1.1.1]pentane motifs can lead to improved oral absorption and bioavailability in various therapeutic contexts .
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of bicyclo[1.1.1]pentane exhibit significant anti-inflammatory properties. For instance, a study on BCP-containing lipoxin mimetics showed that these compounds effectively attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes, significantly reducing the release of pro-inflammatory cytokines such as TNFα and MCP-1 . The effectiveness of these compounds suggests their potential as therapeutic agents in managing inflammatory conditions.
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of 1-PBCP derivatives. Research indicates that substituting conventional phenyl groups with bicyclo[1.1.1]pentane can enhance the inhibition of enzymes like γ-secretase, which is implicated in neurodegenerative diseases such as Alzheimer's disease . The modified compounds exhibited improved permeability and solubility, translating into better pharmacokinetic profiles.
Case Study 1: Lipoxin Mimetics
In a study focused on synthetic lipoxin A4 mimetics incorporating 1-PBCP, researchers synthesized several derivatives and evaluated their biological activity against inflammatory responses. One particular derivative demonstrated high anti-inflammatory activity with an IC50 in the picomolar range, indicating its potential for therapeutic applications in inflammation-related diseases .
Case Study 2: Cardiovascular Disease Inhibitors
The incorporation of bicyclo[1.1.1]pentane into known lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors revealed that these bioisosteric replacements maintained potency while improving the compounds' physicochemical properties. This modification could lead to better therapeutic options for cardiovascular diseases by enhancing drug-like characteristics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for preparing 1-Phenylbicyclo[1.1.1]pentane?
The synthesis of this compound (1-Ph-BCP) primarily involves radical-mediated multicomponent carboamination of [1.1.1]propellane. A validated method uses phenyl hydrazine as a radical precursor, reacting with [1.1.1]propellane under mild conditions to yield 1-Ph-BCP in good yields (~60–70%) . Alternative approaches include dichlorocarbene insertion into bicyclo[1.1.0]butane intermediates, followed by reduction with Raney nickel . These methods prioritize functional group tolerance and scalability for drug discovery applications.
Q. How is this compound characterized experimentally?
Key characterization techniques include:
- Infrared (IR) spectroscopy : High-resolution IR (0.0015 cm⁻¹) identifies strained C–C vibrations in the BCP core, distinguishing it from phenyl rings .
- X-ray crystallography : Resolves the three-dimensional geometry and bridgehead bonding, confirming bioisosteric compatibility with aromatic systems .
- NMR spectroscopy : Bridgehead protons exhibit distinct downfield shifts (δ 2.5–3.5 ppm) due to ring strain .
Q. Why is bicyclo[1.1.1]pentane (BCP) employed as a bioisostere for phenyl rings?
BCP’s rigid, three-dimensional structure reduces aromatic ring count while maintaining steric and electronic similarity to para-disubstituted benzenes. This substitution improves physicochemical properties, such as aqueous solubility (e.g., 3.5-fold increase in γ-secretase inhibitors) and passive permeability, without compromising target binding . Enhanced metabolic stability and reduced π-stacking liabilities further justify its use in drug design .
Advanced Research Questions
Q. What challenges arise in functionalizing the secondary bridge positions of BCP derivatives?
Functionalization of the concyclic secondary bridges (vs. bridgehead positions) is hindered by steric constraints and high ring strain. Recent advances include radical-mediated halogenation (e.g., triethylborane-initiated ring-opening of [1.1.1]propellane to access 1-halo-3-substituted BCPs) and transition-metal-catalyzed cross-couplings. These methods require precise control of reaction kinetics to avoid undesired rearrangements .
Q. How do computational methods guide the design of BCP-containing drug candidates?
Density functional theory (DFT) calculations predict reaction pathways for radical intermediates in propellane functionalization, optimizing regioselectivity and yield . Molecular docking studies validate BCP’s bioisosteric compatibility by comparing binding poses of BCP analogs (e.g., γ-secretase inhibitors) to their aromatic counterparts, ensuring target engagement .
Q. How does BCP substitution improve solubility in hydrophobic drug candidates?
BCP’s saturated structure disrupts crystallization, enhancing aqueous solubility. In γ-secretase inhibitors, replacing a para-fluorophenyl group with BCP increased solubility from 0.2 µg/mL to 7.8 µg/mL. This correlates with reduced logP values and improved oral bioavailability (4-fold higher AUC in mice) .
Q. What factors influence the stability of BCP-derived ions in mechanistic studies?
MP2/6-31G* calculations reveal that the bicyclo[1.1.1]pentyl 1-cation is more stable than tert-butyl cations due to delocalization across the strained core. However, anions and radicals exhibit higher reactivity, necessitating low-temperature conditions for isolation .
Q. How do radical and carbene insertion methodologies compare for BCP synthesis?
- Radical carboamination : Enables multicomponent reactions with aldehydes or amines, ideal for late-stage diversification .
- Carbene insertion : Provides access to halogenated BCPs (e.g., gem-dichloro derivatives) but requires harsh reductants (e.g., Raney nickel) for final product isolation .
Q. Can 1-Ph-BCP be incorporated into complex molecules via late-stage functionalization?
Yes. Radical acylation of [1.1.1]propellane with aldehydes allows direct introduction of BCP ketones into bioactive molecules (e.g., steroids), leveraging mild conditions and broad substrate scope .
Q. How should researchers address contradictions in ion stability data for BCP derivatives?
Contradictions arise from computational vs. experimental stability assessments. For example, MP2/6-31G* models predict cation stability, but experimental validation via low-temperature NMR or X-ray crystallography is critical . Cross-referencing theoretical data with kinetic studies (e.g., Arrhenius plots) resolves discrepancies .
Properties
IUPAC Name |
1-phenylbicyclo[1.1.1]pentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-4-10(5-3-1)11-6-9(7-11)8-11/h1-5,9H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWRLQJVHCDTOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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